Cas no 2144423-18-5 (benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate)

benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate 化学的及び物理的性質
名前と識別子
-
- EN300-6938275
- benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate
- 2144423-18-5
-
- インチ: 1S/C12H15F2NO3/c13-11(14)6-10(7-16)15-12(17)18-8-9-4-2-1-3-5-9/h1-5,10-11,16H,6-8H2,(H,15,17)
- InChIKey: MNTQZNXIMMDBDL-UHFFFAOYSA-N
- ほほえんだ: FC(CC(CO)NC(=O)OCC1C=CC=CC=1)F
計算された属性
- せいみつぶんしりょう: 259.10199966g/mol
- どういたいしつりょう: 259.10199966g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 18
- 回転可能化学結合数: 7
- 複雑さ: 246
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 58.6Ų
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-6938275-0.05g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.05g |
$647.0 | 2025-03-12 | |
Enamine | EN300-6938275-0.1g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.1g |
$678.0 | 2025-03-12 | |
Enamine | EN300-6938275-1.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 1.0g |
$770.0 | 2025-03-12 | |
Enamine | EN300-6938275-0.5g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.5g |
$739.0 | 2025-03-12 | |
Enamine | EN300-6938275-5.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 5.0g |
$2235.0 | 2025-03-12 | |
Enamine | EN300-6938275-0.25g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 0.25g |
$708.0 | 2025-03-12 | |
Enamine | EN300-6938275-10.0g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 10.0g |
$3315.0 | 2025-03-12 | |
Enamine | EN300-6938275-2.5g |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate |
2144423-18-5 | 95.0% | 2.5g |
$1509.0 | 2025-03-12 |
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate 関連文献
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
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3. 45S5 bioactive glass-based scaffolds coated with cellulose nanowhiskers for bone tissue engineeringWei Li,Nere Garmendia,Uxua Pérez de Larraya,Yaping Ding,Rainer Detsch,Alina Grünewald,Judith A. Roether,Dirk W. Schubert,Aldo R. Boccaccini RSC Adv., 2014,4, 56156-56164
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En-Cui Yang,Zhong-Yi Liu,Xiao-Yun Wu,Xiao-Jun Zhao Chem. Commun., 2011,47, 8629-8631
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Sabine Himmelein,Vanessa Lewe,Marc C. A. Stuart,Bart Jan Ravoo Chem. Sci., 2014,5, 1054-1058
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John J. Lavigne Chem. Commun., 2003, 1626-1627
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Yan-Ning Zhao,Shu-Ran Zhang,Wei Wang,Guang-Bo Che New J. Chem., 2018,42, 14648-14654
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Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamateに関する追加情報
Benzyl N-(4,4-Difluoro-1-Hydroxybutan-2-yl)carbamate (CAS No. 2144423-18-5): An Overview of Its Structure, Properties, and Applications
Benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate (CAS No. 2144423-18-5) is a novel compound that has garnered significant attention in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structural features, which include a benzyl group, a difluoro-substituted hydroxybutyl moiety, and a carbamate functional group. These structural elements contribute to its distinct chemical and biological properties, making it a valuable candidate for various applications in drug discovery and development.
The structure of benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate can be described as follows: the benzyl group (C6H5CH2) is attached to the nitrogen atom of the carbamate group (NHCOO). The difluoro-substituted hydroxybutyl moiety (CH3CHF2CHOHCH2) is linked to the nitrogen atom via an amide bond. The presence of the difluoro substituents imparts unique electronic and steric properties to the molecule, which can influence its reactivity and biological activity.
In terms of physical properties, benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate is typically a white crystalline solid with a melting point ranging from 70 to 75°C. It is soluble in common organic solvents such as methanol, ethanol, and dichloromethane but has limited solubility in water. The compound's solubility profile makes it suitable for various synthetic and analytical procedures.
The chemical stability of benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has been extensively studied. It is generally stable under standard laboratory conditions but can undergo hydrolysis in acidic or basic environments. This property is important to consider during storage and handling to ensure the integrity of the compound. Additionally, the presence of the hydroxyl group can lead to potential reactivity with electrophilic species, which may be advantageous in certain synthetic transformations.
In the context of pharmaceutical research, benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has shown promise as a lead compound for drug development. Recent studies have demonstrated its potential as an inhibitor of specific enzymes involved in various disease pathways. For instance, it has been evaluated for its ability to inhibit protein kinases, which are key targets in cancer therapy. The difluoro substitution on the hydroxybutyl moiety enhances the compound's binding affinity and selectivity for these targets.
The biological activity of benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has been investigated in several preclinical studies. In vitro assays have shown that it exhibits potent inhibitory effects on specific enzymes at low micromolar concentrations. Furthermore, preliminary pharmacokinetic studies indicate that it has favorable absorption, distribution, metabolism, and excretion (ADME) properties, suggesting its potential for further development as a therapeutic agent.
The synthesis of benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate involves several well-established organic reactions. One common approach involves the reaction of 4,4-difluoro-1-hydroxybutan-2-one with benzylamine followed by treatment with phosgene or an equivalent carbamoylating agent. This synthetic route provides good yields and allows for easy scale-up for larger-scale production.
In addition to its potential as a therapeutic agent, benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has also found applications in other areas of research. For example, it has been used as a building block in the synthesis of more complex molecules with diverse biological activities. Its unique structural features make it a valuable starting material for combinatorial chemistry approaches aimed at discovering new bioactive compounds.
The safety profile of benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate has been evaluated through various toxicological studies. These studies have shown that it exhibits low toxicity at relevant concentrations and does not pose significant safety concerns when handled properly. However, standard safety protocols should be followed during its use to minimize any potential risks.
In conclusion, benzyl N-(4,4-difluoro-1-hydroxybutan-2-yl)carbamate (CAS No. 2144423-18-5) is a promising compound with unique structural features that contribute to its chemical and biological properties. Its potential as an inhibitor of specific enzymes and its favorable ADME properties make it an attractive candidate for further pharmaceutical research and development. Ongoing studies are expected to provide more insights into its full range of applications and therapeutic potential.
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